![molecular formula C8H12Br2F3N3 B2733478 (3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl)amine hydrobromide CAS No. 1432035-28-3](/img/structure/B2733478.png)

(3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl)amine hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

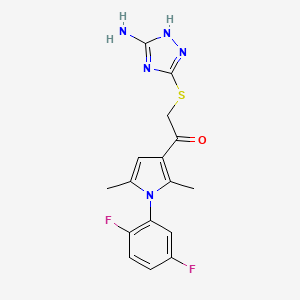

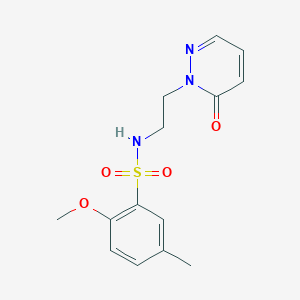

The compound is an amine derivative of a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a bromo, methyl, and trifluoromethyl group. The amine group is attached to the pyrazole ring via a propyl chain .

Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a bromo, methyl, and trifluoromethyl group attached to the ring, and an amine group attached via a propyl chain .Chemical Reactions Analysis

The compound, being an amine, might undergo reactions typical of amines, such as acylation or alkylation. The bromo group might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromo and trifluoromethyl groups, as well as the amine group, would influence properties such as polarity, solubility, and reactivity .科学的研究の応用

CO2 Capture and Environmental Applications

A study by Bates et al. (2002) highlights the use of task-specific ionic liquids for CO2 capture. The research demonstrates how ionic liquids, through the reaction with CO2, can reversibly sequester the gas as a carbamate salt, offering a nonvolatile and water-independent method for CO2 capture, which could potentially involve compounds similar to "(3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl)amine hydrobromide" (Bates et al., 2002).

Antimicrobial and Antitumor Activity

Abunada et al. (2008) and Sugaya et al. (1994) discuss the synthesis and biological activities of pyrazole derivatives. These studies illustrate the potential of such compounds in developing new antimicrobial and antitumor agents. The structural modification of pyrazoles, including bromination and the incorporation of trifluoromethyl groups, plays a significant role in enhancing their biological efficacy (Abunada et al., 2008); (Sugaya et al., 1994).

Synthesis and Characterization of Pyrazole Derivatives

The research by Titi et al. (2020) focuses on the synthesis, characterization, and biological activity evaluation of pyrazole derivatives. This study emphasizes the importance of structural analysis through X-ray crystallography and the exploration of biological activities against various diseases, showcasing the diverse applications of pyrazole compounds in medicinal chemistry (Titi et al., 2020).

Catalysis and Chemical Synthesis

Sidhom et al. (2018) explore the reactivity of 5-aminopyrazoles in palladium-catalyzed direct arylation. This study provides insights into the regioselective synthesis of C-arylated pyrazoles, highlighting the utility of pyrazole derivatives in catalysis and the development of novel synthetic methodologies (Sidhom et al., 2018).

作用機序

将来の方向性

特性

IUPAC Name |

3-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrF3N3.BrH/c1-5-6(9)7(8(10,11)12)14-15(5)4-2-3-13;/h2-4,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHVGPGPRWYOIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCN)C(F)(F)F)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Br2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Fluoro-3-methylphenyl)methyl]-N-[(4-hydroxythian-4-yl)methyl]prop-2-enamide](/img/structure/B2733395.png)

![4-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2733398.png)

![Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate](/img/structure/B2733400.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2733401.png)

![1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2733405.png)

![4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2733413.png)